molecular formula C16H22N2O3S B2861762 N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351613-66-5

N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2861762
CAS No.: 1351613-66-5
M. Wt: 322.42
InChI Key: SRAVGDMSBQNJAT-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide (CAS 1351613-66-5) is a chemical compound with the molecular formula C 16 H 22 N 2 O 3 S and a molecular weight of 322.42 g/mol . It features a unique 1-oxa-4-thia-8-azaspiro[4.5]decane core structure, which is of significant interest in medicinal chemistry research. While specific biological data for this compound is not fully detailed in the public domain, its structural framework is associated with promising pharmacological activities. Notably, closely related 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as high-affinity ligands for sigma-1 receptors, which are implicated in neuropathic pain, neurodegenerative diseases, and as targets for brain imaging using Positron Emission Tomography (PET) . Furthermore, compounds within this class have been developed and patented as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibition is a validated therapeutic strategy for the treatment of pain, anxiety, inflammation, and other neurological disorders. This combination of a spirocyclic scaffold and specific amide substitution makes this compound a valuable building block for researchers exploring new neuroprotective agents, receptor-specific probes, and enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-2-20-14-5-3-13(4-6-14)17-15(19)18-9-7-16(8-10-18)21-11-12-22-16/h3-6H,2,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVGDMSBQNJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Heteroatoms Potential Applications
N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide (Target) C₁₇H₂₃N₃O₂S 333.45 4-ethoxyphenyl 1 O, 1 S, 1 N Hypothetical kinase inhibitor
N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide C₁₉H₂₃N₅O₂ 353.42 4-methylphenyl, pyrimidinyl 1 O, 2 N Research chemical
N-[7-methoxy-4-(4-morpholinyl)thiazolo[5,4-c]pyridin-2-yl]-1-oxa-8-azaspiro[4.5]decane-8-carboxamide C₂₀H₂₇N₅O₄S 433.52 Methoxy, morpholinyl, thiazolo-pyridine 1 O, 4 N, 1 S Pharmaceutical candidate (e.g., kinase inhibition)
7-oxa-9-aza-spiro[4.5]decane derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)) Varies ~450–500 Benzothiazole, dimethylaminophenyl 1 O, 2 N Organic synthesis intermediates
Key Observations:

Bulkier substituents (e.g., morpholinyl-thiazolo-pyridine in ) increase molecular weight and may reduce solubility but improve target binding specificity.

Heteroatom Variations :

  • The 1-oxa-4-thia-8-aza configuration in the target introduces sulfur, which may enhance stability via hydrophobic interactions or disulfide bridging, unlike oxygen/nitrogen-only analogs .
  • Benzothiazole -containing derivatives leverage aromatic π-stacking for biological activity, a feature absent in the target compound.

Spiro Ring Conformation :

  • Spiro[4.5]decane systems exhibit puckering dynamics, as described by Cremer and Pople’s coordinates . The target’s 1-oxa-4-thia ring may adopt distinct puckered conformations compared to 7-oxa-9-aza analogs , affecting binding pocket compatibility.

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The ethoxyphenyl group may confer moderate solubility in polar solvents, whereas morpholinyl-thiazolo derivatives exhibit higher polarity due to multiple heteroatoms.
  • Bioavailability : Smaller molecular weight (333.45 g/mol vs. 433.52 g/mol in ) suggests favorable absorption for the target compound.
  • Target Engagement : Pyrimidinyl and benzothiazole groups in analogs are associated with kinase inhibition; the target’s sulfur atom may similarly modulate enzyme binding.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide?

Answer:
Synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic core. A common approach includes:

Spirocyclic Core Construction : Cyclocondensation of ketones or aldehydes with heteroatom-containing precursors (e.g., thiols or amines) under controlled pH and temperature.

Functionalization : Introducing the 4-ethoxyphenyl carboxamide group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents).

Purification : Column chromatography or recrystallization to isolate the final product.
Key challenges include maintaining stereochemical integrity and optimizing yields for heteroatom incorporation. For structural analogs, yields of 60–75% are typical under inert atmospheres .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
Structural validation employs:

  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to determine bond angles, torsion angles, and ring puckering coordinates .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent integration and heterocyclic connectivity. For example, the spirocyclic ether and thioether groups produce distinct deshielding effects in the 13^{13}C spectrum .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak matching theoretical mass).

Advanced: How can researchers resolve contradictions in crystallographic data for spirocyclic compounds?

Answer:
Discrepancies in bond lengths or ring conformations may arise due to:

  • Dynamic Disorder : Use low-temperature (100 K) crystallography to reduce thermal motion artifacts.
  • Twinned Crystals : Apply twin refinement protocols in SHELXL, leveraging the HKLF5 format for partitioned datasets .
  • Validation Tools : Cross-check with computational models (e.g., DFT-optimized geometries) to identify outliers. For example, ring puckering amplitudes >0.5 Å suggest nonplanar distortions requiring reevaluation of refinement constraints .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve:

Analog Synthesis : Modify substituents (e.g., replacing 4-ethoxyphenyl with fluorophenyl) to assess bioactivity changes .

Enzyme Assays : Measure inhibition constants (KiK_i) against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric or HPLC-based kinetic assays.

Molecular Docking : Software like AutoDock Vina to predict binding modes. For example, spirocyclic rigidity may enhance binding entropy by reducing conformational flexibility .

Data Correlation : Plot substituent electronic parameters (Hammett σ) against KiK_i to identify key pharmacophoric features.

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • LogP Prediction : Tools like MarvinSketch or ACD/Labs to estimate lipophilicity. Aim for LogP 2–4 to balance solubility and membrane permeability.
  • Metabolic Stability : CYP450 metabolism prediction via StarDrop or MetaSite. Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring can reduce oxidative degradation .
  • Toxicity Screening : Use QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks from thioether metabolites.

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Purity >95% is required for biological assays.
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values (tolerances <0.4%).
  • Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition below 150°C .

Advanced: How does the spirocyclic scaffold influence this compound’s reactivity in solution?

Answer:

  • Ring Strain : The 1-oxa-4-thia-8-azaspiro[4.5]decane core introduces moderate strain, accelerating nucleophilic ring-opening reactions (e.g., with Grignard reagents).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states during functionalization, while protic solvents (MeOH) may protonate the azaspiro nitrogen, altering reactivity .
  • pH-Dependent Stability : The carboxamide group undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions, requiring buffered media for storage .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation).
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance regioselectivity.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

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